Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-
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Overview
Description
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is a chemical compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.722. It is also known by other names such as tert-Butylchlorodimethylsilane and tert-Butyldimethylsilyl chloride . This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can undergo oxidation to form silanols and other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: The major products are silanes with different substituents depending on the nucleophile used.
Reduction Reactions: The major products are silanes with reduced substituents.
Oxidation Reactions: The major products are silanols and other oxidized silanes.
Scientific Research Applications
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It is employed in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it an effective reagent in organic synthesis. The compound can also act as a hydride donor or radical H-donor in reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- Silane, chlorodimethyl (tert-butyl)-
- tert-Butylchlorodimethylsilane
- tert-Butyldimethylchlorosilane
- tert-Butyldimethylsilyl chloride
- Dimethyl-tert-butylchlorosilane
- t-Butyldimethylchlorosilane
- t-Butyldimethylsilylchloride
- Silane, t-butylchlorodimethyl-
- 2-(Chlorodimethylsilyl)-2-methylpropane
- Chloro (1,1-dimethylethyl)dimethylsilane
- Chloro-tert-butyldimethylsilane
- TBDMS chloride
Uniqueness
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is unique due to its ability to act as a versatile reagent in organic synthesis. Its strong affinity for oxygen and fluorine makes it particularly useful in the formation of stable siloxane bonds. Additionally, its use as a protecting group for alcohols and amines sets it apart from other similar compounds.
Properties
CAS No. |
54710-43-9 |
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Molecular Formula |
C6H15ClO2Si |
Molecular Weight |
182.72 g/mol |
IUPAC Name |
tert-butylperoxy-chloro-dimethylsilane |
InChI |
InChI=1S/C6H15ClO2Si/c1-6(2,3)8-9-10(4,5)7/h1-5H3 |
InChI Key |
ZPULVKRLQASCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Si](C)(C)Cl |
Origin of Product |
United States |
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